Broad-Spectrum Antibacterial Activity: Direct MIC Comparison vs. Inactive Peptide Analogs (LP2A, LP3, LP4)
LP1A demonstrates potent, broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria, a feature that is absent in several closely related peptide processing products from the same genetic precursor. Specifically, in a standardized broth microdilution assay, LP1A exhibited a Minimum Inhibitory Concentration (MIC) of 25 μg/mL against E. coli, S. typhimurium, K. pneumoniae, and L. monocytogenes, and 100 μg/mL against S. aureus (including MRSA) [1]. In stark contrast, the structurally related peptides LP2A, LP3, and LP4 showed no inhibitory activity (MIC not detected) against any tested bacterial strain under identical conditions [1]. This provides a clear, functional differentiation: LP1A is the active antimicrobial entity, while its close analogs are not.
| Evidence Dimension | Antibacterial Activity (MIC) |
|---|---|
| Target Compound Data | LP1A: 25 μg/mL (E. coli, S. typhimurium, K. pneumoniae, L. monocytogenes); 100 μg/mL (S. aureus, MRSA) |
| Comparator Or Baseline | LP2A, LP3, LP4: No activity (MIC not detected) against all tested strains |
| Quantified Difference | LP1A is active; LP2A/LP3/LP4 are inactive |
| Conditions | Broth microdilution assay in Muller-Hinton broth, overnight incubation at 37°C, following CLSI guidelines. |
Why This Matters
This data directly validates that LP1A is the sole bioactive product among its immediate structural relatives, making it an essential and irreplaceable tool for studies investigating the mechanism of action of this class of AMPs.
- [1] Rayaprolu S, Wang Y, Kanost MR, Hartson S, Jiang H. Functional analysis of four processing products from multiple precursors encoded by a lebocin-related gene from Manduca sexta. Dev Comp Immunol. 2010 Jun;34(6):638-47. Table 1. View Source
